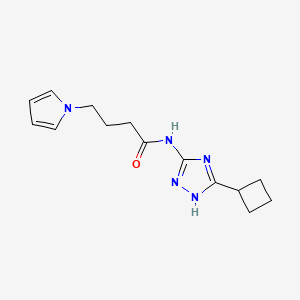
N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.
Formation of the Butanamide Moiety: This involves the reaction of the triazole derivative with a butanoyl chloride in the presence of a base.
Introduction of the Pyrrole Group: The final step involves the reaction of the intermediate with a pyrrole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole moiety.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl and pyrrole groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C14H19N5O |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C14H19N5O/c20-12(7-4-10-19-8-1-2-9-19)15-14-16-13(17-18-14)11-5-3-6-11/h1-2,8-9,11H,3-7,10H2,(H2,15,16,17,18,20) |
Clé InChI |
XGHLVHNUNZROPO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NN2)NC(=O)CCCN3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
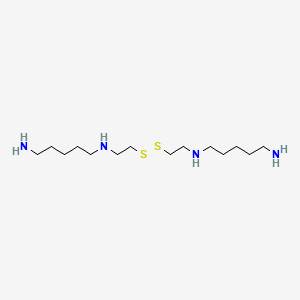

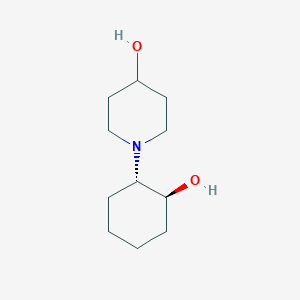
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)

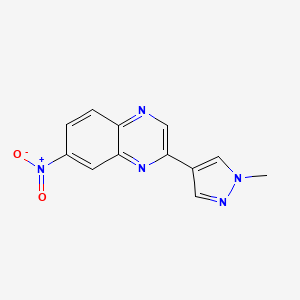
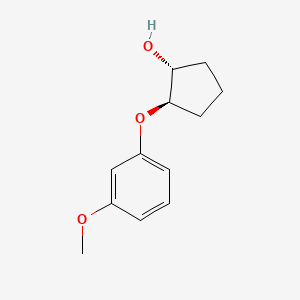
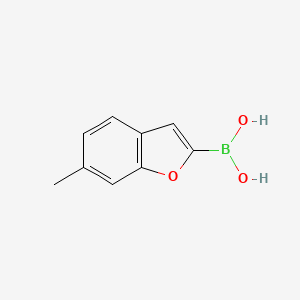
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
